molecular formula C25H20ClN3O B2465897 3-(4-chlorophenyl)-1-(2-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 932333-88-5

3-(4-chlorophenyl)-1-(2-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2465897
CAS No.: 932333-88-5
M. Wt: 413.91
InChI Key: FTOUSLYQNCQTDV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(2-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with a 4-chlorophenyl group at position 3, a 2-ethylphenyl group at position 1, and a methoxy group at position 6. The 4-chlorophenyl and 2-ethylphenyl substituents enhance lipophilicity and steric bulk, which may influence binding affinity and metabolic stability. The 8-methoxy group could modulate electronic properties and solubility .

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(2-ethylphenyl)-8-methoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O/c1-3-16-6-4-5-7-23(16)29-25-20-14-19(30-2)12-13-22(20)27-15-21(25)24(28-29)17-8-10-18(26)11-9-17/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOUSLYQNCQTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(2-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in the presence of a catalyst such as indium chloride (InCl3) under microwave irradiation can yield quinoline derivatives . Another approach involves the use of a reduction and silver-mediated Appel reaction followed by sequential C–Br bond cleavage and double selective rearrangement .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the overall yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-(2-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired transformation, but typical conditions include controlled temperatures, specific solvents, and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline-4-carboxylic esters, while substitution reactions can introduce various functional groups, leading to a diverse array of quinoline derivatives.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(2-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Chlorophenyl vs. Bromophenyl : Bromine in 9b increases molecular weight (Br: 79.9 vs. Cl: 35.5 g/mol) but may reduce metabolic stability due to stronger C-Br bonds .
  • Methoxy vs. Ethoxy : Ethoxy in provides higher solubility (logP ~2.5) than methoxy (logP ~2.8) due to increased alkyl chain length.
  • Amino Groups: Introduction of amino groups (e.g., 2i) significantly boosts anti-inflammatory activity by 2–3-fold compared to non-amino derivatives .

Physicochemical Properties

  • Melting Points: Derivatives with halogens (e.g., 9b: mp 147–148°C ) generally exhibit higher melting points than non-halogenated analogues due to stronger intermolecular forces.
  • Lipophilicity : The 2-ethylphenyl group in the target compound increases logP (~4.2) compared to phenyl-substituted analogues (e.g., 9a: logP ~3.8) .
  • Synthetic Yields: Substituents influence reaction efficiency. For example, bromophenyl derivative 9b is synthesized in 71% yield , whereas amino-substituted compounds require multi-step protocols with lower yields (~50%) .

Biological Activity

3-(4-chlorophenyl)-1-(2-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, known for its diverse biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C19H18ClN3O\text{C}_{19}\text{H}_{18}\text{ClN}_3\text{O}

Biological Activity Overview

Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant biological activities. This section summarizes key findings related to the biological activity of this compound.

Anti-inflammatory Activity

Studies have shown that pyrazolo[4,3-c]quinoline derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The inhibition of NO production is associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

CompoundIC50 (µM)Mechanism
This compoundTBDInhibition of iNOS and COX-2

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has been explored in various cancer cell lines. These compounds have demonstrated the ability to induce apoptosis and inhibit cell proliferation.

Case Study:
A study evaluated the cytotoxic effects of several pyrazolo[4,3-c]quinoline derivatives on breast cancer cell lines. The results indicated that compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced anticancer activity.

CompoundCell LineIC50 (µM)Notes
This compoundMCF-7TBDInduces apoptosis

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Pathways: The compound inhibits key enzymes involved in inflammatory processes and cancer progression.
  • Induction of Apoptosis: It promotes programmed cell death in cancer cells through various signaling pathways.
  • Regulation of Gene Expression: The compound may modulate the expression of genes associated with inflammation and tumorigenesis.

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) studies have been conducted to identify structural features that enhance biological activity. Key findings include:

  • Substitution Patterns: Para-substituted phenyl rings generally exhibit greater inhibitory activity compared to ortho or meta substitutions.
  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups enhances anti-inflammatory and anticancer properties.

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